(2R)-1-(2-methoxyphenyl)propan-2-ol
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Overview
Description
(2R)-1-(2-methoxyphenyl)propan-2-ol is an organic compound characterized by a methoxy group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its chiral center, making it optically active. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(2-methoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, (2-methoxyphenyl)propan-2-one, using a chiral reducing agent to ensure the desired stereochemistry. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. These methods utilize metal catalysts like palladium or platinum under controlled temperature and pressure conditions to achieve high yields and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: (2-methoxyphenyl)propan-2-one or (2-methoxyphenyl)propanal.
Reduction: (2R)-1-(2-methoxyphenyl)propane.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
(2R)-1-(2-methoxyphenyl)propan-2-ol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in its binding affinity and selectivity. Pathways involved may include modulation of enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2S)-1-(2-methoxyphenyl)propan-2-ol
- 1-(2-methoxyphenyl)ethanol
- 1-(2-methoxyphenyl)propan-1-ol
Uniqueness
(2R)-1-(2-methoxyphenyl)propan-2-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and enantioselective applications, setting it apart from its achiral or differently chiral counterparts.
Properties
IUPAC Name |
(2R)-1-(2-methoxyphenyl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVATSABYKBNCG-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=CC=C1OC)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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